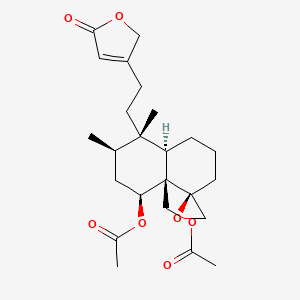
1-(1,4-Dihydroxy-2-naphthyl)ethanone
Übersicht
Beschreibung
“1-(1,4-Dihydroxy-2-naphthyl)ethanone” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as 1’-Acetonaphthone, 1-Acetylnaphthalene, 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, and Methyl α-naphthyl ketone .
Molecular Structure Analysis
The molecular structure of “1-(1,4-Dihydroxy-2-naphthyl)ethanone” can be viewed as a 2D Mol file or a computed 3D SD file . The molecule is planar, with an intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl O atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.236 g/mol . It is stable at room temperature and soluble in organic solvents such as ethanol, ether, and chloroform .Wissenschaftliche Forschungsanwendungen
Solubility in Aqueous Ethanol Solution
A study conducted by Hu et al. (2010) measured the solubility of a similar compound, 1-(4-methyl-1-naphthyl) ethanone, in an aqueous ethanol solution. Using a laser monitoring system, they found that λh and modified Apelblat models accurately represented the solubility behavior, providing valuable data for understanding the crystal form of this compound (Hu, Chen, Yang, Jun, & Zhao, 2010).
Photoinitiator for Polymerization
Dereli et al. (2020) synthesized 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY) as a photoinitiator for free radical polymerization. They studied its absorption and fluorescence properties, concluding that MPY acts effectively in this role (Dereli, Cakmak, & Doğruyol, 2020).
Electrocarboxylation Catalyzed by Cinchona Alkaloids
Chen et al. (2014) investigated the enantioselective electrocarboxylation of aromatic ketones like 1-(6-methoxy-2-naphthyl)ethanone with CO2, catalyzed by cinchona alkaloids. They found that this process produced optically active 2-hydroxy-2-arylpropionic acids, providing insights into organic synthesis techniques (Chen, Tu, Zhu, Wenwen, Wang, & Lu, 2014).
Synthesis and Spectroscopic Characterization
Fahmi et al. (2013) focused on the development of biologically potent Schiff bases and their Cr(III) complexes, using 1-(2-naphthyl) ethanone as a starting material. They conducted various spectroscopic analyses, offering significant information on the physical and chemical properties of these compounds (Fahmi, Shrivastava, Meena, Joshi, & Singh, 2013).
Photosensitizer for Singlet Oxygen Generation
Jiang et al. (2015) used 1-(6-methoxynaphthalen-2-yl)ethanone to prepare aza-BODIPYs bearing naphthyl groups. They observed notable effects on photophysical properties due to extended π-conjugation and evaluated these compounds as potential photosensitizers (Jiang, Xi, Guennic, Guan, Jacquemin, Guan, & Xiao, 2015).
Reactions with Aryl Thiosemicarbazides
Chaaban et al. (2016) explored the reactions of 1-(1,4-dihydroxynaphthalen-2-yl)ethanone with aryl thiosemicarbazides, leading to unexpected product formations. This study contributes to understanding the chemical behavior and potential applications of this compound in synthetic chemistry (Chaaban, El Khawass, Mahran, El Razik, & Salamouni, 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPUCARSNJTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296785 | |
| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
CAS RN |
40420-48-2 | |
| Record name | MLS000737721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)









